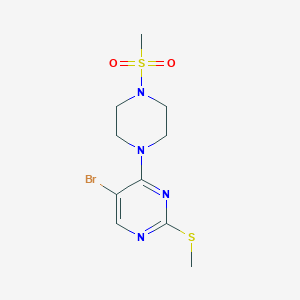![molecular formula C12H11F2N3S B6458635 N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548981-45-7](/img/structure/B6458635.png)
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (also known as DFPMA) is a novel synthetic compound that has been investigated for its potential medicinal applications. It belongs to a class of compounds known as pyrimidines, which are organic compounds that contain a six-membered ring consisting of four nitrogen atoms and two carbon atoms. DFPMA has a unique structure and properties that make it an attractive candidate for the development of new drugs and treatments.
科学研究应用
DFPMA has been studied for its potential medicinal applications. It has been investigated as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, it has been studied as a potential treatment for diabetes, obesity, and cardiovascular diseases. It has also been explored for its potential to inhibit the growth of tumor cells.
作用机制
The exact mechanisms of action of DFPMA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been suggested that DFPMA may inhibit the growth of tumor cells by blocking the activity of certain proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
In vitro studies have shown that DFPMA has anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to inhibit the growth of tumor cells, as well as to reduce the levels of certain cytokines and other inflammatory mediators. Additionally, DFPMA has been shown to reduce the levels of certain lipids, such as cholesterol and triglycerides, in the body.
实验室实验的优点和局限性
The advantages of using DFPMA in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a highly soluble compound, making it ideal for use in a variety of laboratory applications. The main limitation of using DFPMA in laboratory experiments is the lack of data on its long-term safety and efficacy.
未来方向
For the use of DFPMA in research and development include further investigations into its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, further studies are needed to explore the mechanisms of action of DFPMA, as well as its potential effects on other diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of DFPMA for various applications. Finally, further studies are needed to explore the potential long-term safety and efficacy of DFPMA.
合成方法
The synthesis of DFPMA is achieved through a multi-step process. The first step involves the reaction of 2,4-difluorophenylmethyl chloride with 2-methylsulfanyl-pyrimidine-4-amine in the presence of a base. This yields the desired product, N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine. Subsequent steps involve the purification and isolation of the compound.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3S/c1-18-12-15-5-4-11(17-12)16-7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCHOTWLYHXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)
![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B6458661.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)